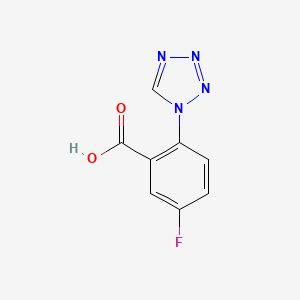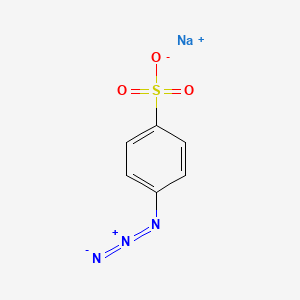
CHEMBL4922541
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylpyridines are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted at one or more positions by a methyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
Methylpyridines, like the compound , can undergo various chemical reactions, including but not limited to substitution reactions, oxidation reactions, and reduction reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound .Aplicaciones Científicas De Investigación
- CHEMBL4922541 muestra potencial como agente anticancerígeno. Los investigadores han estudiado sus efectos en las líneas celulares cancerosas, particularmente en la inhibición del crecimiento tumoral y la metástasis. Estudios adicionales exploran su mecanismo de acción y potencial como terapia dirigida para tipos específicos de cáncer .
- La estructura del compuesto sugiere que puede interactuar con los receptores neuronales. Los investigadores han explorado sus efectos sobre los sistemas de neurotransmisores, la neuroprotección y la neuroinflamación. Las investigaciones sobre su potencial para tratar enfermedades neurodegenerativas como el Alzheimer y el Parkinson están en curso .
- This compound ha mostrado actividad antiinflamatoria en estudios preclínicos. Puede modular las vías inflamatorias, lo que lo hace relevante para afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y el asma. Los investigadores están interesados en descubrir sus mecanismos precisos y su potencial terapéutico .
- Los efectos cardiovasculares del compuesto han llamado la atención. Puede influir en la presión arterial, el tono vascular y la función endotelial. Los investigadores exploran su potencial como vasodilatador o en el manejo de la hipertensión y los trastornos cardiovasculares relacionados .
- Estudios preliminares sugieren que this compound posee propiedades antimicrobianas. Los investigadores investigan su eficacia contra bacterias, hongos y virus. Las aplicaciones potenciales incluyen nuevos antibióticos o agentes antivirales .
- Los investigadores utilizan this compound como una sonda química para estudiar procesos biológicos. Sirve como una herramienta valiosa en el descubrimiento de fármacos, ayudando en la identificación, validación y optimización de objetivos. Su estructura única lo convierte en un candidato atractivo para la investigación en química medicinal .
Actividad Anticancerígena
Trastornos Neurológicos
Propiedades Antiinflamatorias
Aplicaciones Cardiovasculares
Actividad Antimicrobiana
Biología Química y Descubrimiento de Fármacos
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-3-9-16(10-5-8-14)11-13-7-4-6-12(2)15-13/h1,4,6-7H,5,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIAIPVDJFCQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCC#N)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)
![3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid](/img/structure/B2560525.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)
![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)


![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)


![(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2560542.png)



![2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2560546.png)